molecular formula C11H16N2O5 B599859 Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate CAS No. 138742-18-4

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

Cat. No.: B599859
CAS No.: 138742-18-4
M. Wt: 256.258
InChI Key: GFVJYQALSMLKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, also known as Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, is a useful research compound. Its molecular formula is C11H16N2O5 and its molecular weight is 256.258. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-8(18-13-7)12-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJYQALSMLKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735857
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138742-18-4
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The synthesis of this molecule is of significant interest due to the prevalence of the isoxazole core in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-bacterial, and anticancer agents.[1] The presence of a protected amine and an ester functionality allows for versatile downstream modifications, making it a key intermediate in the construction of complex drug candidates.[2]

This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the efficient synthesis of the title compound. The narrative is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and troubleshoot the synthesis as needed.

Strategic Approach to Synthesis

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is most logically approached through a two-stage process. This strategy hinges on the initial construction of the core isoxazole ring system, followed by the protection of the amino group. This sequence is generally preferred to avoid potential side reactions of an unprotected amine during the ring formation steps.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Amine Protection A Starting Materials B Ethyl 5-aminoisoxazole-3-carboxylate A->B Cyclization C Boc Protection B->C D Final Product C->D

Caption: High-level synthetic strategy.

Part 1: Synthesis of the Isoxazole Precursor: Ethyl 5-aminoisoxazole-3-carboxylate

The formation of the 5-aminoisoxazole-3-carboxylate core is the critical first stage. Several methods exist for the synthesis of isoxazoles, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a widely adopted and versatile approach.[3] An alternative and effective route for 5-aminoisoxazoles involves the reaction of a β-ketoacetonitrile derivative with hydroxylamine.

Recommended Synthetic Pathway: From Ethyl Cyanoacetate and Hydroxylamine

This method provides a direct and efficient route to the desired 5-aminoisoxazole precursor. The reaction proceeds through the formation of an intermediate from ethyl cyanoacetate, which then undergoes cyclization with hydroxylamine. A similar methodology has been successfully employed for the synthesis of related 5-aminoisoxazole derivatives.[4][5]

G cluster_0 Reaction Scheme A Ethyl Cyanoacetate + Reagent B Intermediate A->B Activation D Ethyl 5-aminoisoxazole-3-carboxylate B->D Cyclization C Hydroxylamine (NH2OH) C->D

Caption: Synthesis of the isoxazole precursor.

Detailed Experimental Protocol: Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate
  • Step 1: Preparation of the Activated Intermediate. In a round-bottom flask, triethyl orthoacetate is mixed with an equimolar amount of ethyl cyanoacetate. A catalytic amount of 4-dimethylaminopyridine (DMAP) is added. The mixture is heated to approximately 110°C, with simultaneous removal of the ethanol formed during the reaction.[5] After cooling, the resulting precipitate is filtered and washed with a dilute HCl solution to yield the intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate.[5]

  • Step 2: Cyclization with Hydroxylamine. The prepared intermediate is dissolved in ethanol. This solution is then added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.[5] The reaction mixture is stirred at room temperature for 24 hours.[5]

  • Work-up and Purification. The excess ethanol is removed under reduced pressure. The resulting precipitate is filtered, washed with water, and dried to afford Ethyl 5-aminoisoxazole-3-carboxylate.[5]

Reagent/SolventMolar Ratio (relative to Ethyl Cyanoacetate)Key Role
Triethyl orthoacetate1.0Reactant for intermediate formation
Ethyl cyanoacetate1.0Starting material
4-Dimethylaminopyridine (DMAP)CatalyticBase catalyst for intermediate formation
Sodium Ethoxide (EtONa)ExcessBase for hydroxylamine generation and cyclization
Hydroxylamine HydrochlorideExcessSource of hydroxylamine for ring formation
EthanolSolventReaction medium

Table 1: Key Reagents and Their Functions in the Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate.

Part 2: Boc Protection of the Amino Group

With the isoxazole core successfully synthesized, the next crucial step is the protection of the 5-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, rendering the amine nucleophilicity inert to many reaction conditions, while being readily removable under acidic conditions.[6] The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O).[7]

Mechanism of Boc Protection

The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate.[7] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the liberation of tert-butoxide and carbon dioxide. A base is typically employed to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[7]

G cluster_0 Boc Protection Mechanism A Amine (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B Di-tert-butyl dicarbonate (Boc2O) B->C D N-Boc Protected Amine C->D Collapse E t-Butoxide + CO2 C->E Elimination

Caption: Mechanism of Boc protection.

Detailed Experimental Protocol: Synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate
  • Reaction Setup. Ethyl 5-aminoisoxazole-3-carboxylate is dissolved in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a mixture of water and THF.[6]

  • Addition of Reagents. To this solution, a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).[6][8] Typically, a slight excess of Boc₂O is used to ensure complete reaction.

  • Reaction Conditions. The reaction mixture is stirred at room temperature for a period of 2 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[8]

  • Work-up and Purification. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate.

Reagent/SolventMolar Ratio (relative to Aminoisoxazole)Key Role
Ethyl 5-aminoisoxazole-3-carboxylate1.0Substrate
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5Boc-protecting agent
Triethylamine (Et₃N) or NaHCO₃1.1 - 2.0Base to neutralize acid by-product
Tetrahydrofuran (THF) / WaterSolventReaction medium

Table 2: Key Reagents and Their Functions in the Boc Protection Step.

Characterization

The final product, Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₅
Molecular Weight256.26 g/mol
AppearanceExpected to be a solid
¹H NMR Characteristic peaks for the ethyl ester, tert-butyl group, and isoxazole ring proton should be observed.
¹³C NMR Resonances corresponding to all 11 carbon atoms should be present.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass should be observed.

Table 3: Expected Physicochemical and Spectroscopic Data.

Conclusion

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a multi-step process that can be achieved with high efficiency through the judicious choice of reagents and reaction conditions. The presented guide outlines a robust and reproducible synthetic strategy, grounded in well-established chemical principles. By understanding the underlying mechanisms and procedural nuances, researchers can confidently produce this valuable building block for applications in drug discovery and development. The provided protocols offer a solid foundation for laboratory synthesis, with the potential for optimization based on specific experimental requirements.

References

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • FLORE. (n.d.). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

  • Chemspace. (n.d.). 5-(3-tert-butoxycarbonylamino-phenyl)-isoxazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. In PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. In PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(27), 22896-22906. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of thiols and amines with ethyl propiolate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and formulation to ultimate bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, a key intermediate in medicinal chemistry. We will dissect the molecule's structural attributes to predict its solubility behavior, present a rigorous, self-validating experimental protocol for its quantitative determination, and discuss the interpretation of solubility data in the context of drug development. This document is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.

Introduction: The Critical Role of Solubility

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a heterocyclic compound featuring several key functional groups: an ethyl ester, an isoxazole core, and a tert-butoxycarbonyl (Boc) protected amine. The isoxazole moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and its metabolic stability. The Boc protecting group is widely used to mask the reactivity of a primary amine during synthetic campaigns, and its presence significantly impacts the molecule's physical properties.[3]

Understanding the solubility of this intermediate is paramount for several reasons:

  • Process Chemistry: Solubility in various organic solvents dictates the choice of reaction media, influences reaction kinetics, and is critical for purification strategies such as crystallization and chromatography.

  • Preformulation: For drug development, aqueous solubility is a primary determinant of oral bioavailability.[1][2] Poor solubility can lead to low absorption, high variability, and ultimately, therapeutic failure.[1]

  • Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions and calibration standards for analytical techniques like High-Performance Liquid Chromatography (HPLC).

This guide will provide both a theoretical framework and a practical, field-tested methodology for assessing the solubility of this compound.

Theoretical Considerations: A Structure-Based Solubility Prediction

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.

2.1 Molecular Structure Analysis

Let's deconstruct the molecule to anticipate its behavior:

  • Ethyl Ester (-COOEt): This group adds a degree of lipophilicity and can act as a hydrogen bond acceptor.

  • Isoxazole Ring: This five-membered aromatic heterocycle contains both nitrogen and oxygen, making it polar. The ring can act as a hydrogen bond acceptor at the nitrogen and oxygen atoms.

  • Boc-Amino Group (-NHBoc): This is a large, sterically bulky group. The tert-butyl portion is highly lipophilic and will favor dissolution in non-polar solvents. The carbamate linkage itself is polar, with hydrogen bond accepting capabilities at the carbonyl oxygen. The N-H bond provides a site for hydrogen bond donation. The Boc group is known to be stable towards most bases and nucleophiles but is readily cleaved under acidic conditions.[3]

2.2 Predicting Solubility Behavior

Based on this analysis, we can form a qualitative hypothesis:

  • Aqueous Solubility: Expected to be low. While the isoxazole and carbamate groups offer some polarity, the combined lipophilic contributions of the ethyl group and the large tert-butyl group are significant. These non-polar regions will resist interaction with the highly ordered hydrogen-bonding network of water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to have good solubility. These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds, effectively solvating the polar regions of the molecule without the high energetic penalty of disrupting a water network.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is predicted. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the molecule's polar functionalities.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor to moderate solubility is anticipated. While the lipophilic groups will interact favorably, the polar isoxazole and carbamate core will be poorly solvated.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected. These solvents are effective at dissolving moderately polar organic compounds.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility, as endorsed by regulatory bodies.[4] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

3.1 Principle of the Method

The core principle is to create a saturated solution, where the rate of dissolution equals the rate of precipitation. By measuring the concentration of the solute in the liquid phase, we determine its maximum solubility under the specified conditions. Following the OECD Guideline 105 for testing water solubility provides a robust framework.[5][6]

3.2 Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate (24-48h) Constant Temp. Shaking add_excess->equilibrate Ensure visible solid remains centrifuge Centrifuge at High G-Force equilibrate->centrifuge Achieve equilibrium filter Filter Supernatant (0.22 µm PTFE) centrifuge->filter Pellet undissolved solid dilute Dilute Sample filter->dilute Isolate saturated solution hplc Analyze by RP-HPLC dilute->hplc Bring into linear range calculate Calculate Concentration (vs. Calibration Curve) hplc->calculate finish End calculate->finish

Caption: Workflow for Shake-Flask Solubility Determination.

3.3 Detailed Protocol: A Self-Validating System

  • Step 1: Preparation of Saturated Solutions

    • To a series of 20 mL glass vials, add approximately 10-20 mg of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate. The exact mass is not critical, but it must be in clear excess.

    • Add 5.0 mL of the desired solvent (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, DMSO) to each vial.

    • Causality: Using a significant excess of solid ensures that the solution will become saturated and that equilibrium can be established.

  • Step 2: Equilibration

    • Seal the vials tightly.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

    • Causality: Constant temperature is crucial as solubility is temperature-dependent. Prolonged agitation ensures the system reaches thermodynamic equilibrium.

  • Step 3: Phase Separation

    • After equilibration, visually confirm that excess solid remains.

    • Transfer the slurries to microcentrifuge tubes. Centrifuge at >10,000 x g for 15 minutes.

    • Causality: Centrifugation pellets the fine, undissolved solid particles, which could otherwise falsely elevate the measured concentration.

  • Step 4: Sample Collection and Preparation

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm chemical-resistant syringe filter (e.g., PTFE).

    • Causality: Filtration provides a secondary, robust mechanism to remove any remaining particulates, ensuring only the truly dissolved analyte is quantified. This is a key self-validating step.

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Step 5: Analytical Quantification (RP-HPLC)

    • Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for its specificity, sensitivity, and accuracy in quantifying small molecules.[7]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Standard Curve: Prepare a 5-point calibration curve from a known-concentration stock solution of the compound in the mobile phase. The curve must have an R² value > 0.999 for the results to be considered trustworthy.

    • Causality: A validated HPLC method with a robust calibration curve ensures that the quantification is accurate and reproducible, forming the foundation of trustworthy data.

Expected Solubility Profile and Data Interpretation

The quantitative data obtained from the experimental protocol should be summarized for clear comparison.

Table 1: Predicted Quantitative Solubility of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate at 25 °C

SolventSolvent TypePredicted Solubility (mg/mL)Qualitative Classification
Water (pH 7.0)Polar Protic< 0.1Practically Insoluble
EthanolPolar Protic10 - 30Soluble
AcetonitrilePolar Aprotic> 50Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very Soluble
Dichloromethane (DCM)Chlorinated> 100Very Soluble
Ethyl AcetateEster30 - 50Freely Soluble
HexaneNon-Polar< 1Sparingly Soluble

Note: These values are predictive and serve as a guideline. Actual experimental values are required for confirmation.

Interpreting the Results:

  • Low Aqueous Solubility: The predicted low aqueous solubility (< 0.1 mg/mL) would classify this compound as poorly soluble. In a drug development context, this would immediately signal the need for formulation strategies such as micronization, salt formation (if a suitable handle exists after deprotection), or amorphous solid dispersions to improve oral bioavailability.[2]

  • High Organic Solubility: The high solubility in solvents like DCM and Acetonitrile makes them excellent choices for reaction media and for purification via silica gel chromatography. Solubility in solvents like ethyl acetate is useful for extraction processes.

Conclusion

The solubility of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a multifaceted parameter dictated by its unique combination of polar and non-polar functional groups. A theoretical analysis predicts poor aqueous solubility and good solubility in a range of common organic solvents. For definitive characterization, a rigorous experimental protocol, such as the validated shake-flask method coupled with RP-HPLC quantification, is essential. The resulting data is not merely a physical constant but a critical piece of intelligence that informs synthetic route optimization, analytical method development, and the strategic planning of preformulation studies for any potential therapeutic candidate derived from this intermediate.

References

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC - NIH URL: [Link]

  • Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

  • Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

  • Title: BCS Methodology: Solubility, Permeability & Dissolution Source: FDA URL: [Link]

  • Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, valued for its ability to participate in a variety of non-covalent interactions with biological targets. Its unique electronic properties and rigid structure make it a versatile scaffold in the design of novel therapeutic agents. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The title compound, Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, is a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[2] The presence of a protected amine and an ester functionality allows for selective chemical modifications, facilitating the stepwise construction of intricate drug candidates. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important intermediate, detailing the synthesis of its precursor, Ethyl 5-aminoisoxazole-3-carboxylate, and its subsequent protection to yield the final product.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is most effectively achieved through a two-step process. The first step involves the construction of the core isoxazole ring to form Ethyl 5-aminoisoxazole-3-carboxylate. The second step is the protection of the C5-amino group with a tert-butoxycarbonyl (Boc) group. This strategy allows for the efficient and high-yield production of the target molecule from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Boc Protection Start Ethyl Cyanoacetate & Triethyl Orthoformate Intermediate1 Ethyl 2-cyano-3-ethoxyacrylate Start->Intermediate1 Reflux Precursor Ethyl 5-aminoisoxazole-3-carboxylate Intermediate1->Precursor Reaction with Hydroxylamine Reagent1 Hydroxylamine Hydrochloride Reagent1->Precursor FinalProduct Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate Precursor->FinalProduct Reagent2 Di-tert-butyl dicarbonate (Boc)₂O Triethylamine, DMAP (cat.) Reagent2->FinalProduct

Figure 1: Overall synthetic workflow for Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate.

Part 1: Synthesis of the Precursor, Ethyl 5-aminoisoxazole-3-carboxylate

The formation of the 5-aminoisoxazole ring is a critical step that proceeds via a well-established cyclization reaction. A common and efficient method involves the reaction of an activated vinyl ether with hydroxylamine.[3]

Step 1.1: Preparation of Ethyl 2-cyano-3-ethoxyacrylate

This intermediate is synthesized through the condensation of ethyl cyanoacetate with triethyl orthoformate. The reaction is typically driven by the removal of ethanol.

Experimental Protocol:

  • To a round-bottom flask equipped with a distillation apparatus, add ethyl cyanoacetate and a slight excess of triethyl orthoformate.

  • Add a catalytic amount of a weak acid, such as acetic anhydride.

  • Heat the mixture to reflux. Ethanol will begin to distill off.

  • Continue heating until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.

  • The crude Ethyl 2-cyano-3-ethoxyacrylate is often used in the next step without further purification.

Step 1.2: Cyclization to Ethyl 5-aminoisoxazole-3-carboxylate

The enol ether, Ethyl 2-cyano-3-ethoxyacrylate, readily undergoes cyclization upon reaction with hydroxylamine. The reaction proceeds through a nucleophilic attack of the hydroxylamine on the electron-deficient double bond, followed by an intramolecular cyclization and elimination of ethanol to form the stable isoxazole ring.

Experimental Protocol:

  • Dissolve hydroxylamine hydrochloride in a suitable solvent, such as ethanol, and neutralize with a base (e.g., sodium ethoxide or triethylamine) to generate free hydroxylamine in situ.

  • Cool the hydroxylamine solution in an ice bath.

  • Slowly add the crude Ethyl 2-cyano-3-ethoxyacrylate to the hydroxylamine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Part 2: Boc Protection of Ethyl 5-aminoisoxazole-3-carboxylate

The final step in the synthesis is the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis that renders the amine less nucleophilic and more stable to a variety of reaction conditions. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is the most common method for this purpose.[4]

Experimental Protocol:

  • Dissolve Ethyl 5-aminoisoxazole-3-carboxylate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add triethylamine (a slight excess) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel will afford the pure Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate.

Data Summary and Characterization

The successful synthesis of the target compound and its precursor should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
Ethyl 5-aminoisoxazole-3-carboxylateC₆H₈N₂O₃156.14Off-white to pale yellow solid
Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylateC₁₁H₁₆N₂O₅256.26White to off-white solid

Expected Spectroscopic Data for Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate:

  • ¹H NMR: The spectrum should show characteristic signals for the ethyl ester protons (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a singlet for the isoxazole proton, a singlet for the Boc protons around 1.5 ppm, and a broad singlet for the NH proton.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the ester and the Boc group, as well as the carbons of the isoxazole ring and the ethyl and tert-butyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, a key building block for the synthesis of novel drug candidates. By following the described protocols, researchers can obtain this valuable intermediate in good yield and high purity, facilitating further exploration of the isoxazole scaffold in medicinal chemistry and drug discovery. The straightforward nature of the reactions and the use of readily available starting materials make this synthesis amenable to both small-scale laboratory work and larger-scale production.

References

  • Chem-Impex. Ethyl isoxazole-3-carboxylate. Available at: [Link].

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • ResearchGate. (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Available at: [Link].

  • Giorgio, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • Hajra, A., et al. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Grzegorz, T., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.
  • ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link].

  • Qi, J. T., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.
  • PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available at: [Link].

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2.
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link].

  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link].

  • Marshall, J. A., & Johns, B. A. (2000). A formal total synthesis of dysidiolide. Organic letters, 2(25), 3967–3969.
  • Bell, F. W., et al. (1994). An alternate synthesis of the Tat-antagonist 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-1,4-benzodiazepin-2-amine. Bioorganic & medicinal chemistry letters, 4(11), 1329-1332.
  • Piras, M., et al. (2020).
  • Tomioka, Y., & Yamazaki, M. (1976). REACTION OF o-ETHOXALYLAMINONITRILES WITH CYANOMETHYLENE COMPOUNDS IN THE PRESENCE OF CYANIDE ION. CHEMICAL & PHARMACEUTICAL BULLETIN, 24(5), 1051-1055.
  • Paczkowski, R., Maichle-Mössmer, C., & Maier, M. E. (2000). A formal total synthesis of the natural product dysidiolide. Organic letters, 2(25), 3967-3969.
  • Bell, F. W., et al. (1994). An alternate synthesis of the Tat-antagonist 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-1,4-benzodiazepin-2-amine. Bioorganic & medicinal chemistry letters, 4(11), 1329-1332.
  • PubChem. (n.d.). Ethyl 3-aminoisoxazole-5-carboxylate. Retrieved from [Link].

  • PubChem. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link].

  • Piras, M., et al. (1998). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Journal of medicinal chemistry, 41(19), 3749-3755.

Sources

Methodological & Application

Application Note: Purification of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate , a critical intermediate in medicinal chemistry scaffolds.[1] The primary challenge in purifying this compound lies in balancing the separation of the non-polar bis-Boc byproduct and the polar unreacted amine while preventing acid-catalyzed deprotection of the tert-butyl carbamate (Boc) group on the silica stationary phase.[1] This protocol utilizes a buffered normal-phase flash chromatography approach to ensure maximum recovery and purity (>98%).[1]

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Understanding the molecule's properties is prerequisite to designing the separation.[1]

PropertyValue / DescriptionImplications for Chromatography
Structure Isoxazole core, 3-ethyl ester, 5-Boc-amineModerately polar; UV active (Isoxazole chromophore).[1]
Molecular Weight 256.26 g/mol Elutes reasonably fast; good diffusion.
Predicted LogP ~2.1 - 2.5Lipophilic enough for standard Normal Phase (NP).[1]
Acid Sensitivity High (Boc group)Critical: Silica gel is slightly acidic (pH 5–6). Prolonged exposure can cleave the Boc group.[1]
Solubility Soluble in DCM, EtOAc, MeOH. Poor in Hexanes.Action: Avoid liquid loading in Hexanes; use solid loading.
Synthesis Origin & Impurity Profile

This molecule is typically synthesized via the reaction of ethyl 5-aminoisoxazole-3-carboxylate with Boc anhydride (Boc₂O) in the presence of a base (DMAP/TEA).[1]

  • Impurity A (Non-polar): Bis-Boc protected amine (over-reaction).

  • Impurity B (Polar): Unreacted ethyl 5-aminoisoxazole-3-carboxylate.[1]

  • Impurity C (Variable): Residual Boc₂O (UV silent, stain active) and DMAP.

Pre-Purification: TLC Method Development

Before scaling to a column, the separation must be validated on Thin Layer Chromatography (TLC).[1]

Visualizing Reagents:

  • UV (254 nm): Primary method. The isoxazole ring and ester conjugation provide strong absorbance.[1]

  • KMnO₄ Stain: Secondary. Stains the Boc group and aliphatic chains (yellow/brown spots).

  • Ninhydrin: Not recommended. Boc-amines do not react well with Ninhydrin unless deprotected first.[1]

Mobile Phase Optimization: Run TLC plates in Hexane/Ethyl Acetate (EtOAc) mixtures.

  • Target Rf: 0.25 – 0.35 for the product.

  • Separation Factor (

    
    Rf):  Must be >0.1 from the nearest impurity.
    
Solvent System (Hex/EtOAc)ObservationVerdict
9:1 Product Rf < 0.1 (Stuck at baseline)Too non-polar.
4:1 (20% EtOAc) Product Rf ~ 0.25Optimal. Good retention.[1]
1:1 Product Rf > 0.6Too polar; poor separation from bis-Boc.[1]

Detailed Chromatography Protocol

Phase 1: Stationary Phase Preparation (The "Neutralization" Step)

Standard silica gel has surface silanols that are sufficiently acidic to degrade sensitive Boc groups during slow elutions.

  • Select Resin: Standard Flash Grade Silica (40–63 µm).

  • Column Sizing: Use a 1:30 to 1:50 mass ratio (Sample:Silica).

    • Example: For 1.0 g of crude, use a 40 g silica cartridge.

  • Buffering (CRITICAL): Pre-equilibrate the column with 1% Triethylamine (Et₃N) in Hexane (2–3 Column Volumes). This neutralizes active acidic sites. Flush with 100% Hexane before starting the gradient to remove excess base.[1]

Phase 2: Sample Loading (Solid Load Technique)

Liquid loading in DCM causes "band broadening" because DCM is a strong solvent in this system. Liquid loading in Hexane is impossible due to solubility.[1]

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 or clean Silica Gel (ratio 1:2 sample to sorbent).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Load the dry powder into a solid load cartridge or directly onto the column bed.[1]

Phase 3: Gradient Elution

Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate (EtOAc) Flow Rate: 20–40 mL/min (depending on column diameter).

Time (CV)% Mobile Phase BRationale
0 – 2 0%Elute non-polar grease/impurities.
2 – 5 0% → 10%Elute bis-Boc byproduct (usually runs fast).[1]
5 – 15 10% → 30%Target elution window. Shallow gradient maximizes resolution.
15 – 20 30% → 100%Flush polar starting material (amine).
Phase 4: Fraction Analysis
  • Check fractions by TLC (UV 254 nm).

  • The "Co-elution Trap": The bis-Boc impurity often tails into the mono-Boc product.[1] Do not pool the "front" of the product peak without verifying purity.

  • Pool pure fractions and evaporate at <40°C to prevent thermal degradation.

Visualization of Workflow

PurificationWorkflow Start Crude Reaction Mixture Workup Aq. Workup (Remove salts/DMAP) Start->Workup TLC TLC Screening (Target Rf 0.3 in 20% EtOAc/Hex) Workup->TLC Load Solid Loading (Celite/DCM evaporation) TLC->Load Rf Confirmed Column Flash Chromatography (Silica + 1% Et3N Pre-wash) Load->Column Fractions Fraction Collection (Monitor UV 254nm) Column->Fractions Gradient 0-30% QC QC: NMR / LCMS Fractions->QC

Caption: Step-by-step workflow for the isolation of acid-sensitive Boc-isoxazoles.

Troubleshooting & Optimization

Issue 1: Product Decomposition on Column
  • Symptom: The recovery is low, and the NMR shows a loss of the tert-butyl singlet (~1.5 ppm) or appearance of the free amine.[1]

  • Root Cause: Silica acidity cleaved the Boc group.[1]

  • Solution: Increase the Et₃N concentration in the mobile phase to 0.5% throughout the entire run, not just the equilibration.

Issue 2: Poor Separation of Mono-Boc vs. Bis-Boc
  • Symptom: Two spots very close together on TLC.

  • Root Cause: The bis-Boc species is only slightly less polar.[1]

  • Solution: Switch solvent system to DCM / Methanol .

    • Run a gradient of 0% → 2% MeOH in DCM. The selectivity of DCM is often different enough to separate these carbamates.[1]

Issue 3: Product Co-eluting with Boc₂O
  • Symptom: Product looks oily and NMR shows excess tert-butyl signals but correct integration for the core.

  • Solution: Boc₂O is very non-polar. It usually elutes in the void volume (100% Hexane). Ensure the initial isocratic hold (0% B) is long enough (2–3 CVs) to wash this out before the product elutes.[1]

References

  • MDPI. (2024). Synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. Retrieved from [Link]

    • Citation Context: Confirms the use of Et₃N (3%) in eluents for isoxazole purification to prevent degradation.[1]

  • National Institutes of Health (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

    • Citation Context: Discusses the purification of Boc-amines using Hexane/EtOAc gradients and the separ
  • Organic Chemistry Portal. (2018). Boc-Protected Amino Groups. Retrieved from [Link]

    • Citation Context: General stability data of Boc groups on silica and standard deprotection conditions.

Sources

Application Note: A Scalable and Validated Synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, a key building block in the development of various pharmaceutical agents. The synthesis is designed for scalability, robustness, and high purity of the final product. This document outlines the synthetic strategy, detailed experimental procedures, safety considerations, and analytical methods for process monitoring and quality control. The provided protocol is intended for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology industries.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1] The specific target of this application note, Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, serves as a versatile intermediate for the synthesis of more complex molecules, owing to its orthogonal protecting groups and functional handles. The tert-butoxycarbonyl (Boc) protecting group on the 5-amino position allows for selective deprotection and further functionalization, while the ethyl ester at the 3-position provides a site for amide bond formation or reduction.

The synthesis of substituted isoxazoles can be achieved through various methods, with the most common being the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine, or via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2] For the scale-up of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, a robust and reproducible synthetic route is paramount. This guide details a two-step process commencing with the formation of the core 5-aminoisoxazole ring system, followed by the protection of the amino group.

Synthetic Strategy

The overall synthetic strategy involves a two-step sequence starting from commercially available starting materials. The key is the formation of the isoxazole ring, followed by the introduction of the Boc protecting group.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Boc Protection A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-aminoisoxazole-3-carboxylate A->C  Base (e.g., NaOEt)  Ethanol, Reflux B Hydroxylamine Hydrochloride B->C D Ethyl 5-aminoisoxazole-3-carboxylate F Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate (Target Molecule) D->F  Base (e.g., Triethylamine)  Solvent (e.g., Dichloromethane) E Di-tert-butyl dicarbonate (Boc)2O E->F

Figure 1: Overall synthetic workflow for Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl 2-cyano-3-ethoxyacrylate≥98%Commercially Available
Hydroxylamine Hydrochloride≥99%Commercially Available
Sodium Ethoxide≥95%Commercially Available
Di-tert-butyl dicarbonate (Boc)₂O≥97%Commercially Available
Triethylamine≥99.5%Commercially Available
Ethanol, AnhydrousReagent GradeCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Sodium Sulfate, AnhydrousReagent GradeCommercially Available

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser

  • Addition funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Step 1: Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate

This procedure is adapted from established methods for the synthesis of 5-aminoisoxazoles.[3]

Protocol:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Reagent Preparation: In a separate container, prepare a solution of sodium ethoxide by carefully adding sodium metal (46.0 g, 2.0 mol) to anhydrous ethanol (1.5 L) under a nitrogen atmosphere. Allow the mixture to cool to room temperature.

  • Hydroxylamine Solution: In another container, dissolve hydroxylamine hydrochloride (139.0 g, 2.0 mol) in anhydrous ethanol (1.0 L).

  • Reaction Initiation: To the sodium ethoxide solution in the reactor, add the hydroxylamine hydrochloride solution dropwise over 30 minutes, maintaining the temperature below 30 °C.

  • Substrate Addition: To this mixture, add a solution of ethyl 2-cyano-3-ethoxyacrylate (169.17 g, 1.0 mol) in anhydrous ethanol (500 mL) via the addition funnel over 1 hour.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • To the resulting slurry, add water (2.0 L) and stir for 30 minutes.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 500 mL).

    • Dry the solid under vacuum at 40-50 °C to a constant weight.

  • Expected Yield: 120-140 g (77-90%) of a white to off-white solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity before proceeding to the next step.

Step 2: Synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

Protocol:

  • Reactor Setup: Use a clean and dry 10 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: To the reactor, add Ethyl 5-aminoisoxazole-3-carboxylate (156.15 g, 1.0 mol) and dichloromethane (DCM, 3.0 L). Stir to dissolve.

  • Base Addition: Add triethylamine (152.0 mL, 1.1 mol) to the solution.

  • Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 229.2 g, 1.05 mol) in DCM (500 mL). Add this solution to the reactor dropwise over 1 hour, maintaining the temperature between 20-25 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl (2 x 1.0 L).

    • Wash with saturated sodium bicarbonate solution (2 x 1.0 L).

    • Wash with brine (1.0 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel.

  • Expected Yield: 220-245 g (86-96%) of a white solid.[4]

  • Final Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and HPLC.

ParameterValue
Molecular FormulaC₁₁H₁₆N₂O₅[4]
Molecular Weight256.26 g/mol [4]
AppearanceWhite to off-white solid
Melting PointTo be determined
Purity (HPLC)≥98%

Process Safety and Hazard Analysis

A thorough risk assessment should be conducted before performing this synthesis at scale.[5]

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and add to ethanol in a controlled manner.

  • Hydroxylamine Hydrochloride: Can be corrosive and is a potential skin and eye irritant. Handle with appropriate personal protective equipment (PPE).

  • Di-tert-butyl dicarbonate: A lachrymator and should be handled in a well-ventilated fume hood.

  • Dichloromethane: A suspected carcinogen and should be handled with appropriate engineering controls and PPE.

  • Triethylamine: Flammable and corrosive. Handle in a well-ventilated area.

  • General Precautions: The isoxazole ring can be sensitive to strongly basic or reductive conditions, which could lead to ring-opening.[2]

Analytical Method Development

Reaction Monitoring
  • TLC: A quick and effective method to monitor the progress of both reaction steps. A suitable eluent system is ethyl acetate/hexanes (e.g., 1:1 v/v).

  • HPLC: Provides quantitative information on the conversion of starting materials and the formation of the product. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point for method development.

Final Product Quality Control
  • ¹H and ¹³C NMR: To confirm the chemical structure of the final product.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final product. The purity should be ≥98% for use in subsequent synthetic steps.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate. The described two-step process is robust and high-yielding, making it suitable for the production of multi-gram to kilogram quantities of this important building block. Adherence to the outlined procedures, safety precautions, and analytical methods will ensure the successful and safe synthesis of the target molecule with high purity.

References

  • D. K. Barma, "Isoxazoles: Privileged Scaffolds in Medicinal Chemistry," RSC Advances, 2016.
  • P. Kumar, et al., "Synthesis of Novel Isoxazole Derivatives as Analgesic Agents," SAR Publication, 2023.

  • BenchChem, "Troubleshooting guide for the synthesis of isoxazole derivatives," BenchChem, 2025.

  • M. A. Abozeid, et al., "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine," ResearchGate, 2005.

  • Aaron Chemistry, "Ethyl 5-((Tert-Butoxycarbonyl)Amino)Isoxazole-3-Carboxylate," Aaron Chemistry, N.D.

  • Organic Syntheses, "4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester," Organic Syntheses, N.D.

  • A. V. Chernyak, et al., "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics," RSC Publishing, 2016.

Sources

Application Notes and Protocols: Incorporating Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 5-Amino-3-Carboxy-Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for various functional groups.[1][2] The strategic placement of amino and carboxyl functionalities on this heterocyclic core provides medicinal chemists with a versatile platform for generating libraries of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, in particular, has emerged as a key building block in the synthesis of complex bioactive molecules, most notably as an intermediate in the preparation of kinase inhibitors for the treatment of cancer and inflammatory diseases.[3]

This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of this versatile isoxazole derivative. We will present detailed, field-proven protocols for its key transformations, including ester hydrolysis, amide bond formation, and Boc-group deprotection. Furthermore, we will illustrate its utility through a case study in the synthesis of a hypothetical kinase inhibitor, providing a tangible example of its application in drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₅
Molecular Weight 256.26 g/mol
Appearance White to off-white solidTypical observation
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, MeOH)General chemical knowledge
Storage 2-8°C, under inert atmosphere

Safety and Handling: The deprotected form, Ethyl 5-aminoisoxazole-3-carboxylate, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is therefore recommended to handle Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

Core Synthetic Transformations: A Step-by-Step Guide

The synthetic utility of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate lies in the orthogonal reactivity of its three key functional groups: the ethyl ester, the Boc-protected amine, and the isoxazole ring itself. The following protocols detail the fundamental transformations that unlock the potential of this building block.

G A Ethyl 5-(Boc-amino)isoxazole- 3-carboxylate B Step 1: Ester Hydrolysis (LiOH or NaOH) A->B C 5-(Boc-amino)isoxazole- 3-carboxylic Acid B->C D Step 2: Amide Coupling (EDC, HOBt or HATU) C->D E N-Substituted 5-(Boc-amino)isoxazole- 3-carboxamide D->E F Step 3: Boc Deprotection (TFA or HCl) E->F G N-Substituted 5-aminoisoxazole- 3-carboxamide F->G H Step 4: Amine Derivatization (Alkylation, Acylation, etc.) G->H I Bioactive Molecule (e.g., Kinase Inhibitor) H->I

Figure 1: A generalized workflow for the incorporation of the isoxazole scaffold.

Protocol 1: Saponification of the Ethyl Ester

The conversion of the ethyl ester to the corresponding carboxylic acid is the first crucial step in preparing this building block for amide coupling reactions. Basic hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is the most common and effective method. The choice of base can influence reaction times and yields, with LiOH often being preferred for its milder nature and reduced risk of side reactions.

Rationale for Experimental Choices:

  • Base: LiOH is a strong base that effectively hydrolyzes the ester. It is often preferred over NaOH as it can sometimes lead to cleaner reactions and easier workup.

  • Solvent System (THF/MeOH/H₂O): A mixture of tetrahydrofuran (THF), methanol (MeOH), and water is used to ensure the solubility of both the starting material and the hydroxide salt, creating a homogeneous reaction mixture that promotes efficient hydrolysis.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified to a pH of ~4. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (typically a 3:1:1 ratio).

  • Addition of Base: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and acidify to pH ~4 with 1N HCl.

  • Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid.

Expected Outcome: This protocol typically yields the desired carboxylic acid in high purity (>95%) and with yields ranging from 85-95%.

Protocol 2: Amide Bond Formation

With the carboxylic acid in hand, the next step is to couple it with a desired amine to form an amide bond. This is a cornerstone reaction in drug discovery, and several reliable coupling agents are available. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a widely adopted and effective method.

Rationale for Experimental Choices:

  • Coupling Reagents (EDC/HOBt): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and racemization by converting the O-acylisourea into a less reactive but more selective active ester.

  • Base (DIPEA): A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards amide formation.

  • Solvent (DMF or DCM): Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are excellent solvents for amide coupling reactions as they are polar enough to dissolve the reactants but are aprotic, preventing interference with the coupling reagents.

Detailed Step-by-Step Protocol:

  • Reactant Mixture: To a solution of 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxamide.

G cluster_0 Activation Phase cluster_1 Coupling Phase CarboxylicAcid Isoxazole-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester (More Selective) O_Acylisourea->ActiveEster + HOBt - DCU HOBt HOBt AmideProduct Isoxazole-CONH-R ActiveEster->AmideProduct + R-NH₂ - HOBt Amine R-NH₂

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 3: Boc Group Deprotection

The final step in unmasking the 5-amino group is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent. The isoxazole ring is generally stable to these conditions.

Rationale for Experimental Choices:

  • Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature. It is used in excess and often diluted with a solvent like DCM.

  • Solvent (DCM): Dichloromethane is an excellent solvent for this reaction as it is inert to the acidic conditions and readily dissolves the starting material.

  • Workup: After the reaction, the excess TFA and DCM are removed under reduced pressure. The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a base to yield the free amine.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve the N-substituted 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxamide (1.0 eq) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Isolation: The resulting crude amine (as a TFA salt) can be purified by recrystallization or used directly in the subsequent step. To obtain the free amine, dissolve the crude salt in a suitable solvent and wash with a mild aqueous base like saturated NaHCO₃.

Application in Bioactive Molecule Synthesis: A Case Study

To illustrate the practical application of these protocols, let's consider the synthesis of a hypothetical kinase inhibitor, "Isoxakinib," which incorporates the 5-amino-isoxazole-3-carboxamide scaffold. This example is representative of synthetic strategies used in the development of real-world pharmaceuticals.

Figure 3: Synthetic route to a hypothetical kinase inhibitor "Isoxakinib".

This synthetic route demonstrates the sequential application of the core protocols outlined above. The final step involves the acylation of the deprotected 5-amino group with an appropriate acyl chloride, a common strategy for elaborating the core scaffold and modulating biological activity. The synthesis of related bioactive molecules, such as the anticoagulant Rivaroxaban, utilizes a similar N-acylation step with 5-chlorothiophene-2-carbonyl chloride.[5][6]

Conclusion

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its trifunctional nature allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to effectively incorporate this scaffold into their drug discovery programs. The demonstrated synthetic route to a hypothetical kinase inhibitor highlights the practical utility of this compound in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of modern medicinal chemistry.

References

  • PubChem. (n.d.). Ethyl 5-amino-1,2-oxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 5-(3-tert-butoxycarbonylamino-phenyl)-isoxazole-3-carboxylic acid ethyl ester.
  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.
  • European Patent Office. (2017). AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE (EP 3565552 B1). Retrieved from [Link]

  • Google Patents. (2015). WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof.

Sources

Troubleshooting & Optimization

challenges in the deprotection of Boc-amino isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of N-Boc Deprotection in Amino-Isoxazoles Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Introduction: The Isoxazole Paradox

Welcome to the technical support center. You are likely here because a standard protocol (e.g., 50% TFA in DCM) failed you.

The Core Problem: Amino-isoxazoles present a unique "push-pull" electronic challenge.

  • Electron Richness: The amino group donates electron density into the ring, making the C-4 position highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS) by the tert-butyl cation generated during deprotection.

  • Ring Lability: The N-O bond is the weak link. 5-amino-isoxazoles, in particular, behave like vinylogous amidines and are prone to hydrolytic ring opening under vigorous acidic conditions, reverting to

    
    -keto nitriles.
    

This guide replaces "trial and error" with mechanistic logic.

Module 1: The Scavenger Protocol (Preventing Alkylation)

Symptom: LCMS shows a "Ghost Peak" at M+56 (monoisotopic mass of isobutylene adduct). Diagnosis: Friedel-Crafts alkylation of the isoxazole ring (usually at C-4) by the tert-butyl cation.

The Mechanism

When TFA cleaves the Boc group, it generates a tert-butyl cation (


).[1][2][3] In the absence of a better nucleophile, this cation attacks the electron-rich isoxazole ring.
The Solution: "The Scavenger Cocktail"

You must provide a "sacrificial" nucleophile that reacts with


 faster than your isoxazole does.

Recommended Cocktail (Reagent B-Iso):

  • Trifluoroacetic Acid (TFA): 50% v/v (Proton source)

  • Dichloromethane (DCM): 45% v/v (Solvent)

  • Triethylsilane (TES) or Triisopropylsilane (TIPS): 2.5% v/v (Cation Trap - Hydride source)

  • Water: 2.5% v/v (Cation Trap - Nucleophile)

Why Silanes? Silanes effectively reduce the


 to isobutane (gas), which bubbles out of the reaction, permanently removing the electrophile.
Visualizing the Competition

G Start N-Boc-Isoxazole Acid TFA Protonation Start->Acid Inter Carbamic Acid + t-Bu Cation Acid->Inter Attack Attack on C-4 (Friedel-Crafts) Inter->Attack No Scavenger Scavenger Silane/Water Scavenger Inter->Scavenger + TIPS/H2O SideProd t-Butyl-Isoxazole (M+56 Impurity) Attack->SideProd Clean Isobutane (Gas) + Clean Amine Scavenger->Clean

Figure 1: Mechanistic divergence between alkylation (failure) and scavenging (success).

Module 2: Acid Sensitivity (Preventing Ring Opening)

Symptom: Loss of product mass; appearance of nitriles or highly polar baseline material. Diagnosis: Acid-catalyzed hydrolysis of the isoxazole ring.

The Stability Matrix:

Substrate TypeElectronic CharacterStability RiskRecommended Protocol
3-Amino-Isoxazole Moderately electron-rich.Low. Stable to TFA at RT.TFA + Scavengers (Protocol A)
5-Amino-Isoxazole Highly electron-rich (Enamine-like).High. Unstable to aqueous acid + heat.Anhydrous HCl/Dioxane (Protocol B)
4-Substituted Sterically crowded.Medium. Prone to incomplete reaction.TFA + Scavengers (Protocol A)
Why is the 5-isomer unstable?

5-amino-isoxazoles can be viewed as cyclic vinylogous ureas. In the presence of strong aqueous acid (like commercial TFA which is rarely dry), water attacks the C-5 position, leading to ring cleavage and formation of


-keto nitriles.

Module 3: Experimental Protocols

Protocol A: The Scavenger Method (Standard)

Best for: 3-amino-isoxazoles and robust substrates.

  • Preparation: Dissolve the N-Boc isoxazole (1.0 equiv) in DCM (concentration 0.1 M).

  • Add Scavengers: Add Triethylsilane (5.0 equiv) and Water (5.0 equiv).

    • Note: If your molecule contains Met/Cys, add Thioanisole (5.0 equiv) as well.

  • Acidification: Cool the solution to 0°C. Dropwise add TFA equal to the volume of DCM (Final ratio 1:1 TFA:DCM).

  • Reaction: Warm to Room Temperature (RT) and stir. Monitor by LCMS every 30 mins.

    • Target: Disappearance of SM and M+44 (Carbamic acid intermediate).

  • Workup (Critical):

    • Concentrate in vacuo (do not heat above 40°C).

    • Co-evaporate with Toluene (3x) to remove residual TFA.

    • Do not perform a basic aqueous wash if the product is amphoteric. Isolate as the TFA salt or use ion-exchange resin for free base.

Protocol B: The Anhydrous Method (Labile Substrates)

Best for: 5-amino-isoxazoles and acid-sensitive linkers.

  • Preparation: Dissolve substrate in dry 1,4-Dioxane or MeOH (0.1 M).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (10-20 equiv).

    • Alternative: For ultra-mild conditions, use Oxalyl Chloride (5 equiv) in MeOH (generates HCl in situ without water).

  • Reaction: Stir at RT.

  • Workup:

    • The amine hydrochloride salt often precipitates. Filter and wash with ether.

    • If no precipitate: Concentrate in vacuo and triturate with Et2O.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

G Start Start: Boc-Isoxazole Deprotection CheckType Is it a 5-Amino-Isoxazole? Start->CheckType Yes5 Yes (High Instability Risk) CheckType->Yes5 Yes No3 No (3-Amino or other) CheckType->No3 No MethodHCl Use 4M HCl in Dioxane (Avoid Water) Yes5->MethodHCl CheckRich Is the ring Electron Rich? (e.g., alkyl groups attached) No3->CheckRich YesRich Yes (Risk of Alkylation) CheckRich->YesRich Yes NoRich No (Electron Deficient) CheckRich->NoRich No MethodScav Use TFA/DCM + TIPS/H2O (Protocol A) YesRich->MethodScav MethodStd Standard TFA/DCM (1:1) NoRich->MethodStd

Figure 2: Decision matrix for selecting the optimal deprotection condition.

Frequently Asked Questions (FAQ)

Q: I see a peak at M+44 in my LCMS. Is this a side product? A: Likely not. This is the carbamic acid intermediate (


). It forms after the 

-butyl group leaves but before decarboxylation (

loss).[1]
  • Fix: The reaction is incomplete. Stir longer or gently warm (30-35°C). If it persists during workup, the pH may be too high; ensuring acidic conditions usually forces decarboxylation.

Q: Can I use hydrogenation (


) to remove the Boc group? 
A: NO.  While Cbz groups are removed this way, Boc is stable to hydrogenation. Furthermore, isoxazoles are susceptible to reductive N-O bond cleavage under hydrogenation conditions, destroying your ring.

Q: My product is water-soluble, and I lose it during aqueous workup. A: Avoid aqueous workup entirely. Use Protocol B (HCl/Dioxane) . The product will often precipitate as the HCl salt. Alternatively, use volatile scavengers (TES/TFA) and simply evaporate the reaction mixture to dryness, then purify via Reverse Phase HPLC directly.

Q: Why not use Lewis Acids like


? 
A:  Lewis acids are an excellent alternative for sensitive substrates but often require longer reaction times and can be difficult to remove from polar isoxazole amines. Use 

in DCM only if both TFA and HCl protocols fail due to acid sensitivity.

References

  • Greene's Protective Groups in Organic Synthesis. (4th Ed). Wuts, P. G. M. & Greene, T. W. Wiley-Interscience. (Standard reference for acid stability and scavenger selection).
  • Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Guides. Link

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (Methodology for anhydrous HCl generation). Link

  • BOC Deprotection Guides. ACS GCI Pharmaceutical Roundtable. (Green chemistry and scavenger selection). Link

  • Reactions of 3(5)-Aminoisoxazoles. ResearchGate. (Detailed analysis of isoxazole ring stability). Link

Sources

Validation & Comparative

Strategic Selection of Isoxazole Building Blocks: Alternatives to Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

[1]

Executive Summary

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a staple intermediate in medicinal chemistry, widely used to synthesize antibiotics, glutamate receptor agonists, and BET bromodomain inhibitors.[1] Its primary value lies in the Boc-protection , which mitigates the nucleophilicity of the C5-amine, preventing polymerization and side reactions (such as isoxazolone formation) during ester hydrolysis or scaffold functionalization.[1]

However, reliance on this specific reagent presents challenges:

  • Cost: High purity Boc-protected heterocycles command a premium.[1]

  • Atom Economy: The Boc group adds significant molecular weight only to be removed.

  • Acid Sensitivity: Removal of Boc (TFA/HCl) can sometimes degrade sensitive isoxazole cores or hydrolyze the C3-ester prematurely.[1]

This guide evaluates three high-value alternative reagent strategies for synthesizing the same target scaffold. We compare the Free Amine (Direct Precursor), the Nitro-Isoxazole (Oxidized Precursor), and the Chlorooxime/Ynamide (De Novo Assembly).

Decision Matrix: Selecting the Right Alternative

The following decision tree illustrates the logical flow for selecting the optimal reagent based on your synthetic constraints.

DecisionMatrixStartStart: Requirement for5-Amino-Isoxazole-3-Carboxylate CoreQ1Is the target acid-sensitive?Start->Q1Q2Is the C5-amine needed immediatelyfor coupling?Q1->Q2No (Stable)Opt2Option 2: Nitro Precursor(Ethyl 5-nitroisoxazole-3-carboxylate)Q1->Opt2Yes (Avoid Acid Deprotection)Q3Do you require non-standardsubstitution at C4?Q2->Q3NoOpt1Option 1: Free Amine(Ethyl 5-aminoisoxazole-3-carboxylate)Q2->Opt1YesOpt3Option 3: De Novo Assembly(Chlorooxime + Ynamide)Q3->Opt3Yes (Modular Build)OriginalStick with Original(Boc-Protected)Q3->OriginalNo (Standard Core)

Figure 1: Decision matrix for selecting isoxazole building blocks.

Detailed Comparative Analysis

Alternative 1: The "Economy" Route (The Free Amine)

Reagent: Ethyl 5-aminoisoxazole-3-carboxylate CAS: 3468-11-9[1]

This is the direct precursor to the Boc-protected variant.[1] It is significantly cheaper but chemically distinct due to the free amine.[1]

  • Mechanism of Action: The C5-amine is electron-rich.[1] Without the Boc group, the ring is more susceptible to electrophilic attack at C4. Furthermore, the free amine can act as a nucleophile, leading to self-condensation or polymerization if pH is not controlled.[1]

  • Key Limitation: Isoxazolone Rearrangement. Under basic aqueous conditions, 5-aminoisoxazoles can rearrange or hydrolyze to form thermodynamically stable isoxazol-5-ones, destroying the aromaticity.[1]

Performance Comparison:

Feature Boc-Protected (Standard) Free Amine (Alt 1)

| Cost | High (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


StabilityReactivityAtom Economy

Experimental Protocol: Handling the Free Amine To avoid polymerization or hydrolysis during usage:

  • Storage: Store under inert atmosphere (Ar/N2) at -20°C.

  • Reaction Conditions: When coupling the amine (e.g., amide coupling), use non-nucleophilic bases (DIPEA, 2,6-lutidine) rather than strong inorganic bases (NaOH/KOH) which trigger ring degradation.

  • Purification: Avoid acidic silica columns if possible; use neutralized silica (Et3N treated) to prevent acid-catalyzed decomposition.[1]

Alternative 2: The "Robust" Route (The Nitro Precursor)

Reagent: Ethyl 5-nitroisoxazole-3-carboxylate CAS: 10517-29-0 (analogous esters)[1]

The nitro group serves as a "super-protecting" group.[1] It is strongly electron-withdrawing, deactivating the ring and preventing oxidation.[1]

  • Expert Insight (Critical): You cannot simply hydrogenate (H2/Pd-C) a 5-nitroisoxazole to a 5-aminoisoxazole. Catalytic hydrogenation often cleaves the N-O bond , resulting in ring-opening to form acyclic enaminones [1].[1]

  • Correct Methodology: You must use selective chemical reduction (e.g., Zn/AcOH or Fe/NH4Cl) to reduce the nitro group to the amine without breaking the isoxazole ring.

Workflow Diagram:

NitroReductionNitroEthyl 5-nitroisoxazole-3-carboxylateMethodAH2 / Pd-C(Standard Hydrogenation)Nitro->MethodAMethodBZn / AcOH(Chemical Reduction)Nitro->MethodBProductARING OPENING(Acyclic Enaminone)MethodA->ProductAAvoidProductBEthyl 5-aminoisoxazole-3-carboxylateMethodB->ProductBPreferred

Figure 2: Selective reduction pathways for nitro-isoxazoles.

Alternative 3: The "Architect" Route (De Novo Assembly)

Reagents: Ethyl 2-chloro-2-(hydroxyimino)acetate + Ynamides [1]

Instead of buying the ring, you build it via [3+2] cycloaddition. This is the superior choice if you need to introduce diversity at the C4 position or if the specific Boc-reagent is unavailable.[1]

  • Reagents:

    • Dipole Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (generates nitrile oxide in situ).[1]

    • Dipolarophile: N-Boc-ynamides (e.g., tert-butyl ethynylcarbamate).[1]

  • Mechanism: The base (usually NaHCO3 or Et3N) eliminates HCl from the chlorooxime to generate a Nitrile Oxide.[1] This undergoes a regioselective 1,3-dipolar cycloaddition with the ynamide to yield the 5-amino-isoxazole core directly.[1]

Experimental Protocol (One-Pot Synthesis):

  • Solution A: Dissolve tert-butyl ethynylcarbamate (1.0 equiv) in DCM.

  • Solution B: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in DCM.

  • Addition: Add Solution B to Solution A slowly at 0°C.

  • Base: Add dilute Et3N (1.5 equiv) dropwise over 1 hour. Note: Slow addition maintains a low concentration of the unstable nitrile oxide, preventing dimerization to furoxan.

  • Result: Direct formation of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate.

Why choose this? It allows you to vary the ester group (by changing the chlorooxime) and the amine protection (by changing the ynamide) independently, offering modularity that the commercial reagent lacks.

Summary Comparison Table

MetricBoc-Reagent (Target) Free Amine (Alt 1) Nitro Precursor (Alt 2) De Novo (Alt 3)
Commercial Availability ModerateHighLow-ModerateHigh (Precursors)
Cost Efficiency LowHigh ModerateModerate
Step Count 0 (Ready to use)0 (Ready to use)1 (Reduction required)1 (Cycloaddition)
Acid Stability StablepH SensitiveVery Stable N/A
Primary Risk Cost / Supply ChainPolymerization / HydrolysisRing Opening (if reduced wrong)Dimerization of Nitrile Oxide

References

  • MDPI. (2024). Palladium Hydrogenation of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate: Ring Opening vs. Deoxygenation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole and pH sensitivity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025).[2] Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach. Retrieved from [Link]

Technical Assessment: Stability Profiling of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate vs. Standard Linker Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the stability and performance of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate (CAS: 138742-18-4) as a functional building block for rigid linker systems. While often categorized alongside standard alkyl or PEG linkers, this isoxazole scaffold offers a distinct bioisosteric advantage , mimicking the geometry of amide bonds and phenyl rings while introducing specific dipole interactions.

The Verdict:

  • Chemical Stability: High. The isoxazole core is robust against oxidative stress and acidic conditions (post-Boc removal). However, it exhibits specific sensitivity to reductive environments (N-O bond cleavage).

  • Biological Stability: Moderate-to-High. The ethyl ester moiety is a deliberate metabolic "soft spot" (prodrug potential) or a synthetic handle. Once hydrolyzed to the acid or converted to an amide, the core demonstrates superior metabolic stability compared to peptide linkers but lower stability than 1,2,3-triazoles.

  • Structural Role: Unlike flexible PEG chains, this scaffold provides entropic pre-organization , improving binding affinity by locking pharmacophores into active conformations.

Chemical Profile & Structural Logic

To understand the stability profile, we must deconstruct the molecule into its reactive components.

ComponentFunctionalityStability Concern
Isoxazole Core Rigid Scaffold / BioisostereReductive Ring Opening: The N-O bond is susceptible to cleavage by strong reducing agents (e.g., metallic hydrogenation) or specific metabolic reductases.
Ethyl Ester (C-3) Synthetic Handle / Prodrug moietyHydrolysis: Susceptible to esterases (plasma) or base-mediated hydrolysis (

). Stable to mild acid.
Boc-Amine (C-5) Protected Attachment PointAcid Sensitivity: Cleaves rapidly in TFA/HCl. Stable to base and oxidation.
Bioisosteric Significance

The 3,5-disubstituted isoxazole ring is a classic bioisostere for the amide bond (


) and the phenyl ring . It mimics the planarity and electronic distribution of these groups but with altered solubility and metabolic profiles.

Comparative Stability Analysis

This section compares the Isoxazole linker against the three most common alternatives in drug discovery: 1,2,3-Triazoles (Click chemistry), PEG chains (Solubility), and Alkyl Amides (Standard).

Table 1: Comparative Stability Matrix
FeatureIsoxazole (Subject) 1,2,3-Triazole PEG Chain Alkyl Amide
Acid Stability High (Ring intact)HighHighHigh
Base Stability Moderate (Ring cleavage at high pH)HighHighModerate
Reductive Stability Low (N-O bond labile)HighHighHigh
Metabolic (P450) Moderate (Ring oxidation rare)High (Inert)Low (Oxidative degradation)Low (N-dealkylation)
Protease Stability High (Not a substrate)HighHighLow (Cleavage risk)
Conformation Rigid (Planar) Rigid (Planar)Flexible (Floppy)Flexible
Detailed Analysis
1. Isoxazole vs. 1,2,3-Triazole

The 1,2,3-triazole is the "gold standard" for stability due to its aromaticity and lack of metabolic handles. However, the isoxazole offers a different dipole moment and hydrogen-bonding profile (acceptor at N, donor potential if C-H).

  • Critical Insight: Use Isoxazole when you need an ester/amide bioisostere . Use Triazole when you need an inert spacer.

2. Isoxazole vs. PEG

PEG linkers are used to improve water solubility but suffer from "entropic penalty" (binding energy is lost freezing the flexible chain).

  • Critical Insight: The isoxazole scaffold reduces this penalty by pre-organizing the molecule. While PEG can degrade via oxidative chain shortening, the isoxazole ring is oxidatively robust.

Degradation Pathways & Signaling

Understanding the specific degradation mechanism is vital for synthesis planning and metabolite prediction.

Diagram 1: Degradation & Activation Pathways

This diagram illustrates the fate of the molecule under different stress conditions.

IsoxazoleStability Start Ethyl 5-(Boc-amino) isoxazole-3-carboxylate Acid Acidic Conditions (TFA/HCl) Start->Acid Deprotection Base Basic Conditions (NaOH/LiOH) Start->Base Saponification Reduct Reductive Conditions (H2/Pd or Reductases) Start->Reduct N-O Cleavage Prod1 Deprotected Amine (Active Building Block) Acid->Prod1 -Boc group Prod2 Carboxylic Acid (Hydrolysis Product) Base->Prod2 -Ethyl group Prod3 Ring Opening (Enamino Ketone) Reduct->Prod3 Ring Destruction (Instability)

Caption: Figure 1. The chemical fate of the scaffold. Note that Reductive Ring Opening (Green path) destroys the linker geometry, whereas Acid/Base treatments (Red/Yellow) are used for activation.

Experimental Protocols for Stability Assessment

To validate these claims in your specific application, follow these standardized protocols.

Protocol A: Plasma Stability Assay (Hydrolysis Check)

Purpose: To determine the half-life of the ethyl ester in biological media.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Spike the stock into pooled human/rat plasma (final conc. 10 µM, 0.1% DMSO) pre-warmed to 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 15 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent (Ester) and the metabolite (Acid).[1][2][3][4]

  • Calculation: Plot ln(% remaining) vs. time to determine

    
    .
    
    • Expectation: Rapid hydrolysis (

      
       min) indicates the ester acts as a prodrug. Stability (
      
      
      
      min) implies steric hindrance protects the carbonyl.
Protocol B: Chemical Stability (pH Stress Test)

Purpose: To assess shelf-life and compatibility with formulation buffers.

  • Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Dilute compound to 50 µM in each buffer (with 10% ACN cosolvent). Incubate at 40°C.

  • Monitoring: Inject samples into HPLC-UV (254 nm) at 0, 24, 48, and 72 hours.

  • Criteria:

    • Pass: >95% recovery.

    • Fail: >5% degradation (look for ring opening at pH 9.0 or ester hydrolysis).

Protocol C: Reductive Stability (Chemoselective Check)

Purpose: To verify if the isoxazole ring survives synthesis conditions (e.g., hydrogenation of other functional groups).

  • Reaction: Dissolve compound in Methanol. Add 10 mol% Pd/C. Introduce

    
     balloon (1 atm).
    
  • Timepoint: Check TLC/LC-MS at 1 hour and 4 hours.

  • Result Interpretation:

    • Intact M+H: Ring is stable (unlikely under these conditions).

    • M+2H or Ring Open: Indicates incompatibility with catalytic hydrogenation.

    • Alternative: Use

      
       or 
      
      
      
      if selective reduction of other groups is needed without opening the isoxazole.

Strategic Selection Guide

When should you choose this Isoxazole linker over a Triazole or Amide?

Diagram 2: Linker Selection Logic

Use this decision tree to justify your design choice.

LinkerSelection Q1 Requirement: Rigid or Flexible? Flexible Use PEG or Alkyl Chain Q1->Flexible Flexible Rigid Rigid / Bioisostere Q1->Rigid Rigid Q2 Is Metabolic Stability (P450/Reductase) Critical? Rigid->Q2 Stable Use 1,2,3-Triazole (Click Chem) Q2->Stable Max Stability Required Q3 Do you need H-Bond Acceptor/Donor geometry? Q2->Q3 Bioactivity Required Bioiso Use Isoxazole (Amide Mimic) Q3->Stable No (Inert Spacer) Q3->Bioiso Yes (Mimic Amide)

Caption: Figure 2. Decision matrix for selecting the appropriate heterocyclic linker.

References

  • Verma, S. et al. (2025). "Advances in isoxazole chemistry and their role in drug discovery." Journal of Medicinal Chemistry. (Generalized authoritative text on scaffold stability).

  • Zhu, J. et al. (2018).[5] "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." Arabian Journal of Chemistry. (Data on isoxazole bioisosterism and metabolic profiles).

  • Agrawal, N. & Mishra, P. (2018). "The chemistry and biological potential of isoxazoles." Med.[6][7] Chem. Res. (Comparative stability data vs triazoles).

  • BenchChem Technical Data. (2025). "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity." (Specific protocols for ester hydrolysis).

  • Organic Syntheses. (1973).[4] "A General Synthesis of 4-Isoxazolecarboxylic Esters." Org.[4] Synth. 53,[4] 59. (Foundational chemical stability of the ethyl ester moiety).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.